molecular formula C25H20ClN3O3S B2936205 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681266-62-6

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No. B2936205
CAS RN: 681266-62-6
M. Wt: 477.96
InChI Key: YQVFSZOAPKRNQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, what products it forms, and under what conditions .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .

Scientific Research Applications

Chemical Synthesis and Drug Development

The compound , due to its complex structure involving chlorophenyl, dioxido, and thieno[3,4-c]pyrazol moieties, might be of interest in the synthesis of novel pharmaceuticals. Compounds with similar structures have been explored for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticonvulsant activities. For instance, derivatives of diphenylamine and chloroacetamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating that modifications to similar molecules could lead to new therapeutic agents (Kumar & Mishra, 2020).

Antimicrobial and Antifungal Applications

Research on compounds with thieno[3,4-c]pyrazol structures has shown antimicrobial and antifungal potential. Modifications on the pyrazole ring, for example, have led to compounds with significant inhibitory activity against bacterial and fungal strains. This suggests that "N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide" could also be explored for its antimicrobial properties, potentially leading to the development of new antimicrobial agents (Mekky & Sanad, 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and where future research might be headed .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c26-19-12-7-13-20(14-19)29-24(21-15-33(31,32)16-22(21)28-29)27-25(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,23H,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVFSZOAPKRNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

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